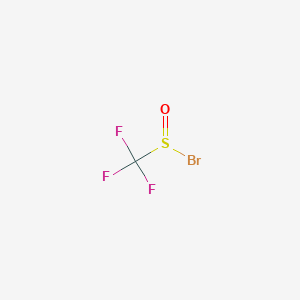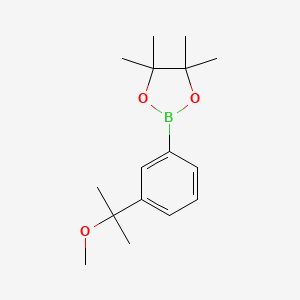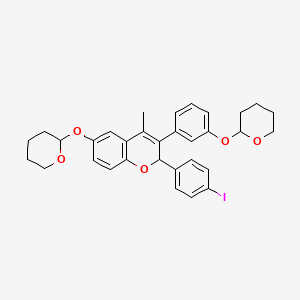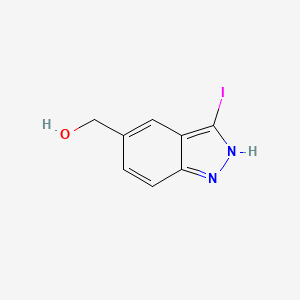
(3-iodo-1H-indazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-iodo-1H-indazol-5-yl)methanol is a chemical compound that belongs to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-iodo-1H-indazol-5-yl)methanol typically involves the iodination of a suitable indazole precursor followed by the introduction of the hydroxymethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the indazole ring. The hydroxymethyl group can be introduced through a reaction with formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-iodo-1H-indazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 1H-indazol-5-ylmethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 3-iodo-1H-indazol-5-carboxylic acid.
Reduction: Formation of 1H-indazol-5-ylmethanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
(3-iodo-1H-indazol-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3-iodo-1H-indazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the hydroxymethyl group can influence its binding affinity and specificity. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-indazol-5-ylmethanol: Lacks the iodine atom at the 3-position.
3-chloro-1H-indazol-5-ylmethanol: Contains a chlorine atom instead of an iodine atom at the 3-position.
3-bromo-1H-indazol-5-ylmethanol: Contains a bromine atom instead of an iodine atom at the 3-position.
Uniqueness
The presence of the iodine atom at the 3-position in (3-iodo-1H-indazol-5-yl)methanol makes it unique compared to other similar compounds. Iodine is a larger halogen atom, which can influence the compound’s reactivity, binding affinity, and overall biological activity. This uniqueness can be leveraged in the design of new drugs and materials with specific properties.
Properties
Molecular Formula |
C8H7IN2O |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
(3-iodo-2H-indazol-5-yl)methanol |
InChI |
InChI=1S/C8H7IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-3,12H,4H2,(H,10,11) |
InChI Key |
CCSAPZFQDBZMML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



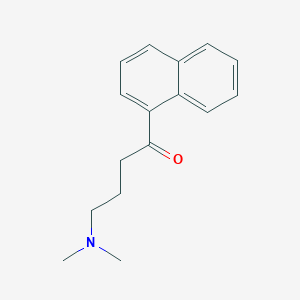
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)

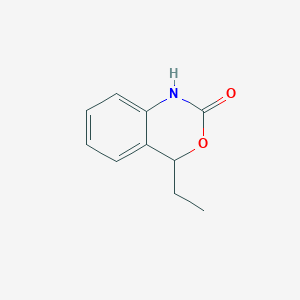
![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
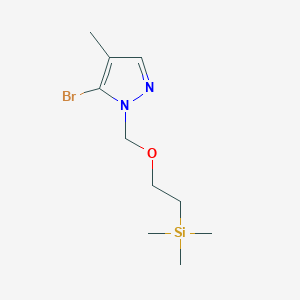

![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)
![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)
![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
